molecular formula C13H12O3 B8588225 3-Oxo-1-cyclohexenyl benzoate CAS No. 66049-39-6

3-Oxo-1-cyclohexenyl benzoate

Cat. No.: B8588225
CAS No.: 66049-39-6
M. Wt: 216.23 g/mol
InChI Key: OBDRHMVLOOMVQK-UHFFFAOYSA-N
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Description

3-Oxo-1-cyclohexenyl benzoate: is an organic compound with the molecular formula C13H12O3. It is a derivative of benzoic acid and cyclohexenone, characterized by the presence of a benzoate ester linked to a cyclohexenone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-cyclohexenyl benzoate typically involves the esterification of benzoic acid with (3-oxocyclohexen-1-yl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-1-cyclohexenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Oxo-1-cyclohexenyl benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various heterocyclic compounds .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes. It is also employed in the development of enzyme inhibitors .

Medicine: Its derivatives are investigated for their biological activities, including anti-inflammatory and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and plasticizers. It is also utilized in the production of fragrances and flavoring agents .

Mechanism of Action

The mechanism of action of 3-Oxo-1-cyclohexenyl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and (3-oxocyclohexen-1-yl) alcohol, which can further participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the ketone and ester functional groups, which can undergo nucleophilic attack and redox reactions .

Comparison with Similar Compounds

    (3-Oxocyclohexen-1-yl) acetate: Similar structure but with an acetate ester group instead of a benzoate.

    (3-Oxocyclohexen-1-yl) propionate: Contains a propionate ester group.

    (3-Oxocyclohexen-1-yl) butyrate: Features a butyrate ester group.

Uniqueness: 3-Oxo-1-cyclohexenyl benzoate is unique due to its specific ester linkage to benzoic acid, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the benzoate group enhances its stability and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

66049-39-6

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

(3-oxocyclohexen-1-yl) benzoate

InChI

InChI=1S/C13H12O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2

InChI Key

OBDRHMVLOOMVQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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